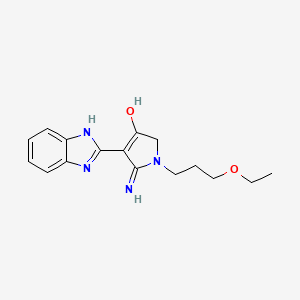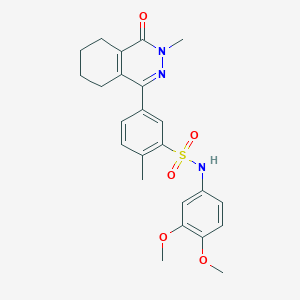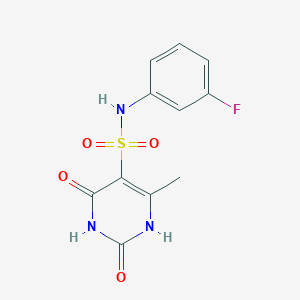
4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl group, a propoxyquinoline moiety, and a benzamide core, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 8-hydroxyquinoline with propyl bromide to form 8-propoxyquinoline. This intermediate is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quinoline or benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-butylbenzamide: Lacks the quinoline moiety, making it less versatile in biological applications.
8-propoxyquinoline: Does not have the benzamide group, limiting its potential as a therapeutic agent.
N-(tert-butyl)benzamide: Similar structure but lacks the propoxyquinoline moiety, reducing its applicability in fluorescence studies.
Uniqueness
4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide stands out due to its combination of a tert-butyl group, a propoxyquinoline moiety, and a benzamide core. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse scientific applications .
Eigenschaften
Molekularformel |
C23H26N2O2 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C23H26N2O2/c1-5-15-27-20-13-12-19(18-7-6-14-24-21(18)20)25-22(26)16-8-10-17(11-9-16)23(2,3)4/h6-14H,5,15H2,1-4H3,(H,25,26) |
InChI-Schlüssel |
UZGBRVNKHYTXPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11313790.png)
![2-methoxy-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11313793.png)
![N-[4-(dimethylamino)benzyl]-4-methyl-N-(pyridin-2-yl)benzamide](/img/structure/B11313799.png)
![N-[2-(5-Methylfuran-2-YL)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11313810.png)


![4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methoxyphenyl methyl ether](/img/structure/B11313841.png)
![6-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313843.png)

![2-(4-tert-butylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11313852.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11313855.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11313864.png)

